Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with phenyl, pyridylcarbonylamino, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the thiophene ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) under reflux conditions .
Subsequent steps involve the introduction of the phenyl and pyridylcarbonylamino groups. This can be achieved through Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The pyridylcarbonylamino group is typically introduced via a nucleophilic substitution reaction, where 3-aminopyridine reacts with an appropriate acyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery systems and automated purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).
Substitution: The phenyl and pyridyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials science .
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenylthiophene-3-carboxylate
- Ethyl 2-(3-pyridylcarbonylamino)thiophene-3-carboxylate
- 4-Phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylic acid
Uniqueness
Ethyl 4-phenyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-19(23)16-15(13-7-4-3-5-8-13)12-25-18(16)21-17(22)14-9-6-10-20-11-14/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
FHHUOMIASPLEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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